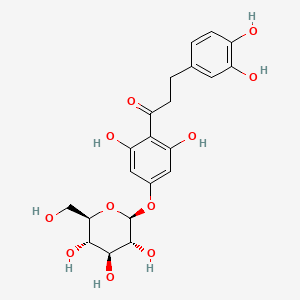

Sieboldin

描述

属性

分子式 |

C21H24O11 |

|---|---|

分子量 |

452.4 g/mol |

IUPAC 名称 |

3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |

InChI |

InChI=1S/C21H24O11/c22-8-16-18(28)19(29)20(30)21(32-16)31-10-6-14(26)17(15(27)7-10)12(24)4-2-9-1-3-11(23)13(25)5-9/h1,3,5-7,16,18-23,25-30H,2,4,8H2/t16-,18-,19+,20-,21-/m1/s1 |

InChI 键 |

XJHMLSKQZFKMLL-QNDFHXLGSA-N |

手性 SMILES |

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |

规范 SMILES |

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

Sieboldin's Mechanism of Action in the Inhibition of Advanced Glycation End-products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Advanced Glycation End-products (AGEs) are implicated in the pathogenesis of numerous age-related and metabolic diseases. The inhibition of AGE formation is a promising therapeutic strategy. This technical guide provides an in-depth analysis of the mechanism of action of sieboldin (B600483), a flavonoid predominantly found in Malus baccata, in the inhibition of AGEs. The primary mechanism of this compound is the direct trapping of reactive dicarbonyl species, particularly methylglyoxal (B44143) (MGO), a key precursor in AGE formation. This guide details the chemical interactions, supported by quantitative data, and outlines the experimental protocols for assessing the anti-glycation potential of this compound. Furthermore, potential complementary mechanisms, including antioxidant and metal-chelating activities, are discussed. Visualizations of the key pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's role as a potent AGE inhibitor.

Introduction to Advanced Glycation End-products (AGEs)

The formation of Advanced Glycation End-products (AGEs) is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, known as the Maillard reaction. This process is a key contributor to the pathophysiology of aging and various chronic diseases, including diabetes mellitus, atherosclerosis, and neurodegenerative disorders[1]. The accumulation of AGEs leads to structural and functional alterations of biomolecules, resulting in increased inflammation, oxidative stress, and cellular dysfunction[1].

The formation of AGEs can be broadly categorized into three stages:

-

Early Stage: Reversible formation of a Schiff base between a reducing sugar and an amino group, which then rearranges to a more stable Amadori product.

-

Intermediate Stage: The degradation of Amadori products or the auto-oxidation of sugars leads to the formation of highly reactive dicarbonyl compounds, such as methylglyoxal (MGO), glyoxal (B1671930) (GO), and 3-deoxyglucosone (B13542) (3-DG).

-

Late Stage: These reactive dicarbonyls react irreversibly with amino groups to form a heterogeneous group of compounds known as AGEs.

Given the pathological implications of AGEs, the development of inhibitors of AGE formation is a significant area of research. Polyphenolic compounds, particularly flavonoids, have demonstrated considerable potential as anti-glycation agents[1].

This compound: A Potent Inhibitor of AGE Formation

This compound, a dihydrochalcone (B1670589) glucoside, has been identified as a potent inhibitor of AGE formation. Its primary mechanism of action is the direct trapping of the reactive dicarbonyl compound, methylglyoxal (MGO)[2][3]. By scavenging MGO, this compound effectively prevents its reaction with biological macromolecules, thereby inhibiting the formation of MGO-derived AGEs.

Core Mechanism: Methylglyoxal (MGO) Trapping

The principal anti-glycation activity of this compound stems from its ability to act as a nucleophile and react with the electrophilic carbonyl groups of MGO. This trapping mechanism leads to the formation of stable this compound-MGO adducts, thus neutralizing the reactivity of MGO. Spectroscopic analysis, including 1H, 13C, and 2D NMR, has confirmed that the C-3' (or C-5') position of the A-ring of this compound is the primary site of adduction with MGO.

The chemical reaction between this compound and MGO can be visualized as follows:

Caption: Trapping of Methylglyoxal (MGO) by this compound.

Secondary Mechanisms of Action

In addition to MGO trapping, flavonoids like this compound may exert their anti-glycation effects through complementary mechanisms, including antioxidant activity and metal chelation.

-

Antioxidant Activity: The formation of AGEs is closely linked with oxidative stress. This compound, as a phenolic compound, is expected to possess antioxidant properties, enabling it to scavenge free radicals generated during the glycation process. This antioxidant action can inhibit the auto-oxidation of sugars and the oxidative degradation of Amadori products, further reducing the formation of AGE precursors.

-

Metal Chelating Activity: Transition metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the oxidation reactions involved in AGE formation. The structural features of flavonoids often allow them to chelate these metal ions, thereby preventing their participation in redox cycling and subsequent free radical generation.

The multifaceted mechanism of action of this compound is depicted in the following signaling pathway diagram:

Caption: this compound's Multi-faceted Mechanism of AGE Inhibition.

Quantitative Data on this compound's Anti-Glycation Activity

The efficacy of this compound as an anti-glycation agent has been quantified in several in vitro studies. The following tables summarize the key quantitative data.

Table 1: Methylglyoxal (MGO) Trapping Activity of this compound

| Parameter | Value | Conditions | Reference |

| MGO Trapping | > 43.8% | 0.33 mM this compound, 4-hour incubation | |

| RC₅₀ Value | 0.88 mM | 30-minute incubation |

Table 2: Inhibition of AGE Formation by this compound in a BSA-MGO Model

| Assay | Outcome | Conditions | Reference |

| BSA-MGO Assay | Confirmed inhibition of AGE production | Incubation of Bovine Serum Albumin (BSA) with MGO in the presence of this compound |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-glycation properties of this compound.

Methylglyoxal (MGO) Trapping Assay

This assay quantifies the ability of a compound to directly scavenge MGO.

Materials:

-

This compound

-

Methylglyoxal (MGO) solution

-

Phosphate (B84403) buffer (pH 7.4)

-

2,4-Dinitrophenylhydrazine (DNPH) solution

-

Microplate reader

Procedure:

-

Prepare solutions of this compound at various concentrations in phosphate buffer.

-

Incubate the this compound solutions with a fixed concentration of MGO at 37°C for a specified time (e.g., 30 minutes or 4 hours).

-

After incubation, add DNPH solution to the reaction mixture. DNPH reacts with the remaining MGO to form a Schiff base.

-

Measure the absorbance of the resulting solution using a microplate reader at the appropriate wavelength for the DNPH-MGO adduct.

-

A control reaction without this compound is run in parallel to determine the initial MGO concentration.

-

The percentage of MGO trapped is calculated using the following formula:

% MGO Trapping = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

Bovine Serum Albumin-Methylglyoxal (BSA-MGO) Assay

This assay assesses the ability of a compound to inhibit the formation of fluorescent AGEs in a model system using BSA and MGO.

Materials:

-

Bovine Serum Albumin (BSA)

-

Methylglyoxal (MGO) solution

-

This compound

-

Phosphate buffer (pH 7.4)

-

Sodium azide (B81097) (as a preservative)

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing BSA, MGO, and various concentrations of this compound in phosphate buffer.

-

A control group containing BSA and MGO without this compound is also prepared.

-

Add sodium azide to prevent microbial growth.

-

Incubate the mixtures at 37°C for a specified period (e.g., 24 hours or longer).

-

After incubation, measure the fluorescence intensity of the samples at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

-

The percentage of inhibition of AGE formation is calculated as follows:

% Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] x 100

HPLC-ESI/MS Analysis of this compound-MGO Adducts

This method is used to identify and characterize the products of the reaction between this compound and MGO.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Electrospray Ionization (ESI) Mass Spectrometer (MS)

General Procedure:

-

Incubate this compound with MGO under physiological conditions (phosphate buffer, pH 7.4, 37°C).

-

Inject an aliquot of the reaction mixture into the HPLC system.

-

Separate the components of the mixture using a suitable C18 reversed-phase column and a gradient elution program (e.g., water and acetonitrile (B52724) with a small percentage of formic acid).

-

The eluent from the HPLC is directed to the ESI-MS.

-

The mass spectrometer is operated in both positive and negative ion modes to detect the molecular ions of the parent compounds and their adducts.

-

Tandem mass spectrometry (MS/MS) is used to fragment the detected ions to elucidate the structure of the this compound-MGO adducts.

Caption: Experimental Workflow for Assessing this compound's Anti-glycation Activity.

Conclusion

This compound demonstrates significant potential as a natural inhibitor of Advanced Glycation End-products. Its primary mechanism of action is the direct and efficient trapping of methylglyoxal, a key precursor in the glycation cascade. This is complemented by its likely antioxidant and metal-chelating properties, which are characteristic of flavonoids. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in mitigating the detrimental effects of AGEs in various pathological conditions. Further studies are warranted to fully elucidate the dose-dependent efficacy of this compound in more complex biological systems and to establish its pharmacokinetic and pharmacodynamic profiles.

References

- 1. A review on mechanism of inhibition of advanced glycation end products formation by plant derived polyphenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trapping of Methylglyoxal by this compound from Malus baccata L. and Identification of this compound-Methylglyoxal Adducts Forms - Natural Product Sciences - 한국생약학회 - KISS [kiss.kstudy.com]

- 3. Trapping of Methylglyoxal by this compound from Malus baccata L. and Identification of this compound-Methylglyoxal Adducts Forms -Natural Product Sciences | Korea Science [koreascience.kr]

Sieboldin: An In-depth Technical Guide on its Antioxidant Properties and Free Radical Scavenging Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sieboldin, a flavonoid glycoside, is a subject of growing interest within the scientific community for its potential therapeutic applications. As a member of the flavonoid family, it is predicted to possess significant antioxidant and free radical scavenging properties, which are crucial in combating oxidative stress implicated in numerous pathological conditions. This technical guide provides a comprehensive overview of the core antioxidant properties attributed to this compound, based on the established activities of structurally similar flavonoids. It details the methodologies for key in vitro and cellular antioxidant assays, outlines the primary mechanisms of free radical scavenging, and explores the potential modulation of critical signaling pathways, such as the Keap1-Nrf2 antioxidant response pathway. While direct quantitative data for this compound remains to be fully elucidated in published literature, this guide serves as a foundational resource for researchers aiming to investigate its antioxidant potential.

Introduction to this compound and Oxidative Stress

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are well-documented for their antioxidant capacities, which stem from their chemical structure, particularly the presence of hydroxyl groups on their aromatic rings. These structural features enable them to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus mitigating oxidative stress.

Oxidative stress arises from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects through its endogenous antioxidant defense systems. Unchecked oxidative stress can lead to cellular damage, contributing to the pathogenesis of various diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The potential of flavonoids like this compound to act as exogenous antioxidants makes them promising candidates for therapeutic interventions.

Mechanisms of Free Radical Scavenging

The antioxidant activity of flavonoids, and by extension this compound, is primarily attributed to two main mechanisms:

-

Hydrogen Atom Transfer (HAT): In this mechanism, the flavonoid donates a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. The resulting flavonoid radical is relatively stable due to resonance delocalization and is less likely to initiate further radical chain reactions.

-

Single Electron Transfer (SET): This mechanism involves the flavonoid donating an electron to a free radical, converting it into an anion. The flavonoid itself becomes a radical cation.

The efficiency of these mechanisms is influenced by the number and position of hydroxyl groups on the flavonoid's core structure.

Quantitative Analysis of Antioxidant Properties

While specific quantitative data for this compound's antioxidant activity is not yet widely available in peer-reviewed literature, this section outlines the standard assays used to generate such data for flavonoids. The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.

Table 1: In Vitro Antioxidant Activity of Structurally Similar Flavonoids (Illustrative Data)

| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | ORAC (µmol TE/µmol) |

| Quercetin (B1663063) | ~5 - 15 | ~1 - 5 | ~4 - 6 |

| Kaempferol | ~10 - 30 | ~5 - 15 | ~2 - 4 |

| Luteolin | ~8 - 20 | ~2 - 10 | ~3 - 5 |

Note: The data presented in this table are approximate values for structurally related flavonoids and are for illustrative purposes only. Experimental determination of these values for this compound is required.

Experimental Protocols for Key Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. The solution should have a deep violet color.

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare a series of concentrations.

-

Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the this compound solution. A control is prepared with the solvent instead of the sample.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer[1][2].

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of this compound.

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

-

Generation of ABTS•+: A stock solution of ABTS is reacted with an oxidizing agent, such as potassium persulfate, and allowed to stand in the dark for 12-16 hours to form the blue-green ABTS•+ solution[3].

-

Sample Preparation: this compound is dissolved in a suitable solvent to create a range of concentrations.

-

Reaction: The ABTS•+ solution is diluted to a specific absorbance at 734 nm. A fixed volume of this solution is then mixed with various concentrations of the this compound solution.

-

Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.

-

Measurement: The decrease in absorbance at 734 nm is measured.

-

Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

ABTS Assay Workflow

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Methodology:

-

Cell Culture: A suitable cell line, such as human hepatocarcinoma (HepG2) cells, is cultured in a 96-well plate.

-

Loading with Probe: The cells are loaded with a fluorescent probe, typically 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until oxidized.

-

Treatment: The cells are treated with various concentrations of this compound.

-

Induction of Oxidative Stress: A free radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the cells to induce oxidative stress.

-

Measurement: The fluorescence intensity is measured over time using a microplate reader. The antioxidant capacity of this compound is determined by its ability to reduce the fluorescence signal compared to control cells.

-

Calculation: The results are often expressed as quercetin equivalents (QE), which compares the antioxidant activity of the sample to that of quercetin, a well-known flavonoid antioxidant.

CAA Assay Workflow

Modulation of Cellular Signaling Pathways: The Keap1-Nrf2 Pathway

Beyond direct radical scavenging, flavonoids can exert their antioxidant effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. A key pathway in this regard is the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative or electrophilic stress, or upon interaction with certain flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

It is highly probable that this compound, like other flavonoids, can activate the Keap1-Nrf2 pathway, thereby enhancing the cell's intrinsic antioxidant defenses. Further research is required to confirm this mechanism and to identify the specific molecular interactions between this compound and Keap1.

This compound's Potential Role in Keap1-Nrf2 Pathway

Conclusion and Future Directions

Based on its flavonoid structure, this compound is anticipated to be a potent antioxidant with significant free radical scavenging capabilities. The established methodologies for DPPH, ABTS, and CAA assays provide a clear framework for the quantitative evaluation of these properties. Furthermore, the potential for this compound to modulate the Keap1-Nrf2 pathway highlights a promising mechanism for its cytoprotective effects.

Future research should focus on obtaining direct experimental evidence of this compound's antioxidant activity through the assays detailed in this guide. Elucidating the specific IC50 values and cellular antioxidant efficacy will be crucial for comparing its potency to other flavonoids and for determining its potential therapeutic window. Moreover, mechanistic studies confirming the interaction of this compound with the Keap1-Nrf2 pathway and identifying its downstream targets will provide a more complete understanding of its mode of action and pave the way for its development as a novel antioxidant-based therapeutic agent.

References

- 1. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dpph assay ic50: Topics by Science.gov [science.gov]

- 3. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Putative Anti-inflammatory Effects of Sieboldin and Related Compounds in vitro

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the in vitro anti-inflammatory effects of isolated Sieboldin is limited in publicly available scientific literature. This guide summarizes the anti-inflammatory properties of extracts from plants known to contain this compound, namely Malus baccata and Balanophora involucrata, and related dihydrochalcone (B1670589) compounds. The findings presented here provide a strong rationale for investigating the specific effects of purified this compound.

Introduction

This compound, a dihydrochalcone with the chemical name 3-Hydroxyphloretin-4'-glucoside, is a flavonoid found in various plant species, including those of the Malus (crabapple) genus and Balanophora involucrata. Dihydrochalcones are a subclass of flavonoids known for a variety of biological activities, including antioxidant and anti-inflammatory properties. While direct studies on this compound are scarce, research on extracts from this compound-containing plants and related dihydrochalcones, such as phloretin (B1677691), suggests a potential role for this compound in modulating key inflammatory pathways. This document provides a comprehensive overview of the available in vitro data, focusing on the effects on major inflammatory signaling cascades like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Core Anti-inflammatory Mechanisms: Insights from Related Studies

In vitro studies on extracts from Malus baccata and Balanophora involucrata, as well as the related dihydrochalcone phloretin, indicate a consistent pattern of anti-inflammatory activity. The primary mechanisms identified involve the downregulation of pro-inflammatory mediators and the inhibition of key signaling pathways that orchestrate the inflammatory response.

The methanol (B129727) extract of Malus baccata has been shown to exert its anti-inflammatory effects by suppressing the NF-κB signaling pathway.[1][2] Similarly, extracts from Balanophora involucrata have demonstrated the ability to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, with evidence suggesting the involvement of the PI3K/Akt and MAPK signaling pathways.[3][4] Phloretin, the aglycone of a compound structurally similar to this compound, has been reported to inhibit the activation of macrophages and the nuclear translocation of NF-κB, as well as the phosphorylation of MAPKs.[5]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from in vitro studies on extracts from this compound-containing plants and related compounds. This data provides a benchmark for the potential efficacy of this compound.

Table 1: Effects of Balanophora involucrata Extract on Pro-inflammatory Cytokine Production in LPS-induced RAW264.7 Macrophages

| Concentration (µg/mL) | Inhibition of IL-1β Production | Inhibition of IL-6 Production | Inhibition of TNF-α Production |

| 25 | - | - | - |

| 50 | - | Significant | Significant |

| 100 | Significant | Significant | Significant |

| 200 | Significant | Significant | Significant |

| Note: The study indicates significant inhibition without providing specific percentage values. |

Table 2: Effects of Phloretin on Nitric Oxide (NO) Production in LPS-induced RAW 264.7 Macrophages

| Compound | IC50 for NO Production |

| Phloretin | 5.2 µM |

Key Signaling Pathways

The NF-κB and MAPK signaling pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes. The available evidence strongly suggests that this compound-containing extracts and related dihydrochalcones exert their anti-inflammatory effects by modulating these pathways.

The NF-κB pathway is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α, IL-6, and COX-2. Extracts from Malus baccata have been shown to inhibit the phosphorylation of key intermediates in this pathway.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Activation of these kinases by stimuli such as LPS leads to the activation of transcription factors like AP-1, which in turn promote the expression of pro-inflammatory genes. Studies on flavonols and phloretin have demonstrated inhibition of the phosphorylation of ERK, JNK, and p38.

Caption: Putative inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are generalized protocols based on the methodologies reported in the cited literature for investigating the in vitro anti-inflammatory effects of plant extracts. These can be adapted for the study of isolated this compound.

-

Cell Line: RAW264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

-

Principle: NO production, a marker of inflammation, is measured in the cell culture supernatant using the Griess reagent.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

-

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Use commercially available ELISA kits for the specific cytokines of interest.

-

Follow the manufacturer's instructions, which typically involve coating a microplate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration based on a standard curve.

-

-

Principle: Western blotting is used to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies specific for the total and phosphorylated forms of proteins like IκBα, p65, ERK, JNK, and p38.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

The available in vitro evidence from studies on extracts of Malus baccata and Balanophora involucrata, along with data on related dihydrochalcones, strongly suggests that this compound possesses significant anti-inflammatory potential. The primary mechanisms appear to be the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators.

However, to fully elucidate the specific anti-inflammatory profile of this compound, further research is imperative. Future studies should focus on:

-

Isolation and Purification: Conducting experiments with highly purified this compound to definitively attribute the observed effects to this specific compound.

-

Dose-Response Studies: Determining the IC50 values of this compound for the inhibition of various pro-inflammatory cytokines and mediators.

-

Mechanism of Action: Detailed investigation into the precise molecular targets of this compound within the NF-κB and MAPK pathways.

-

Broader Inflammatory Models: Evaluating the effects of this compound in other in vitro models of inflammation, such as those involving different cell types (e.g., endothelial cells, primary immune cells) and stimuli.

Such research will be crucial for validating this compound as a potential lead compound for the development of novel anti-inflammatory therapeutics.

References

- 1. Anti-Inflammatory Functions of Methanol Extract from Malus baccata (L.) Borkh. Leaves and Shoots by Targeting the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Functions of Methanol Extract from Malus baccata (L.) Borkh. Leaves and Shoots by Targeting the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dal.novanet.ca [dal.novanet.ca]

- 4. [Anti-inflammatory mechanism of Balanophora involucrata: a network pharmacology and molecular docking-based analysis and verification in lipopolysaccharide-induced RAW264.7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent Antiarthritic Properties of Phloretin in Murine Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Sieboldin: A Comprehensive Technical Guide to its Source, Natural Occurrence, and Analysis in Malus Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sieboldin (B600483), a dihydrochalcone (B1670589) unique to certain wild Malus species, is a specialized secondary metabolite of growing interest due to its potential health benefits, including antioxidant and cytotoxic properties. This technical guide provides an in-depth overview of the natural occurrence of this compound in the Malus genus, detailing its distribution and concentration in various species. Furthermore, this document outlines the key experimental protocols for the extraction and quantitative analysis of this compound, and presents a summary of its known biological activities and the signaling pathways it may influence.

Introduction

Dihydrochalcones are a class of phenolic compounds characteristic of the Malus (apple) genus. While phloridzin is the most abundant dihydrochalcone in the domesticated apple (Malus domestica), some wild Malus species are distinguished by their high concentrations of other dihydrochalcones, including this compound (3-hydroxyphloretin 4′-O-glucoside). The unique chemical structure of this compound contributes to its distinct biological activities, making it a molecule of interest for pharmaceutical and nutraceutical applications. Understanding its natural sources and having robust analytical methods are crucial for its further investigation and potential exploitation.

Natural Occurrence of this compound in Malus Species

This compound is not ubiquitously distributed across the Malus genus. Its presence is a key chemotaxonomic marker for certain wild species. The dihydrochalcone profiles of Malus species can be broadly categorized into three groups based on the predominant compound: a phloridzin group, a trilobatin (B1683250) group, and a this compound group[1].

High concentrations of this compound are primarily found in the leaves of specific wild apple species. Notably, Malus toringo (syn. Malus sieboldii) and Malus micromalus have dihydrochalcone profiles dominated by this compound[2]. Interspecific hybrids may contain a combination of phloridzin, this compound, and trilobatin[3].

Quantitative Data on this compound Content

The concentration of this compound can vary significantly between different Malus species and even between different tissues of the same plant. The following table summarizes the available quantitative data for this compound content in the leaves of various Malus species.

| Malus Species | This compound Content (mg/g Fresh Weight) | Other Dihydrochalcones Present | Reference |

| Malus toringo | 3.0 - 4.0 | Trilobatin | [2] |

| Malus micromalus | 3.0 - 4.0 | Trilobatin | [2] |

| Malus 'Red Splendor' | Present (qualitative) | Phlorizin, Trilobatin, 3-hydroxyphlorizin, Phloretin 2'-xyloglucoside | |

| Malus Germplasm (36 accessions) | Present (qualitative) | Trilobatin | |

| Malus Germplasm (54 accessions) | Present (qualitative) | Phloridzin, Trilobatin | |

| Malus domestica | Absent | Phloridzin |

Experimental Protocols

Extraction of this compound from Malus Leaves

The following protocol is a standard method for the extraction of dihydrochalcones, including this compound, from fresh Malus leaf tissue for quantitative analysis.

Materials:

-

Fresh Malus leaves

-

Liquid nitrogen

-

80% (v/v) Methanol (B129727)

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

HPLC vials

Procedure:

-

Harvest fresh, young leaves from the Malus species of interest.

-

Immediately freeze the leaves in liquid nitrogen to quench metabolic processes.

-

Grind the frozen leaves to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Weigh approximately 100 mg of the powdered leaf tissue into a centrifuge tube.

-

Add 5 mL of 80% methanol to the tube.

-

Sonicate the mixture in a water bath at 25°C for 20 minutes at 60 Hz.

-

Store the mixture in the dark at 4°C for 48 hours to ensure complete extraction.

-

Centrifuge the extract at 10,000 x g for 10 minutes to pellet the solid debris.

-

Filter the supernatant through a 0.22 µm PTFE filter into an HPLC vial.

-

Store the filtered extract at 4°C prior to UPLC-MS/MS analysis.

Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This section outlines a typical UPLC-MS/MS method for the quantification of this compound. Instrument parameters may need to be optimized for specific equipment.

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to separate the compounds of interest.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 30 - 40°C.

-

Injection Volume: 1 - 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound must be determined using a pure standard. This allows for highly selective and sensitive quantification.

-

Data Analysis: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from authentic this compound standards of known concentrations.

Visualization of Key Processes

Dihydrochalcone Distribution in Malus Species

References

- 1. Metabolite profiling of dihydrochalcone compounds in apple germplasm collection [openpub.fmach.it]

- 2. De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces this compound in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Sieboldin Synthesis Trajectory: A Technical Guide to a Unique Dihydrochalcone Pathway in Plants

For Immediate Release

[SHANGHAI, CN – December 1, 2025] – This technical guide provides an in-depth exploration of the biosynthetic pathway of Sieboldin (3-Hydroxyphloretin-4'-O-glucoside), a specialized dihydrochalcone (B1670589) found in select plant species, notably within the Malus (apple) genus. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the core enzymatic steps, quantitative data on enzyme kinetics, and comprehensive experimental protocols for pathway elucidation.

Executive Summary

This compound is a plant secondary metabolite with potential applications in human health and pharmacology. Understanding its biosynthesis is critical for metabolic engineering and synthetic biology approaches aimed at its large-scale production. The pathway represents a significant deviation from the canonical flavonoid synthesis route, involving a unique series of reduction, hydroxylation, and glycosylation steps. This guide delineates this pathway, starting from the general phenylpropanoid metabolism to the final formation of this compound, supported by available quantitative data and detailed methodologies for key experimental procedures.

The Biosynthesis Pathway of this compound

The formation of this compound is a multi-step enzymatic process that branches off from the central flavonoid pathway. The synthesis begins with the universal precursor L-phenylalanine and proceeds through the formation of a key dihydrochalcone intermediate, phloretin (B1677691). This intermediate is then subject to specific hydroxylation and glycosylation to yield this compound.

The core pathway can be summarized in five key stages:

-

General Phenylpropanoid Pathway : L-phenylalanine is converted to p-Coumaroyl-CoA via the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

-

Chalcone (B49325) Formation : Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA and three molecules of Malonyl-CoA to produce Naringenin Chalcone.[1][2]

-

Dihydrochalcone Reduction : In a critical branching step, the α,β-unsaturated double bond of Naringenin Chalcone is reduced to form the dihydrochalcone, phloretin. This reaction is catalyzed by Naringenin Chalcone Reductase (NCR) , an enzyme identified in Malus.[3] This direct reduction of the chalcone is considered the primary route, although an alternative pathway involving the initial reduction of p-Coumaroyl-CoA by a Hydroxycinnamoyl-CoA Double Bond Reductase (HCDBR) has also been proposed.[3][4][5]

-

B-Ring Hydroxylation : The phloretin molecule undergoes hydroxylation at the 3-position of its B-ring. This reaction is catalyzed by a specific cytochrome P450-dependent monooxygenase, Dihydrochalcone 3-Hydroxylase (DHC3H) , which belongs to the CYP98A family.[6] This step converts phloretin into 3-Hydroxyphloretin.

-

Glycosylation : In the final step, a glucose moiety is attached to the 4'-hydroxyl group of 3-Hydroxyphloretin. This O-glycosylation is performed by a Phloretin 4'-O-glycosyltransferase (PGT2) , a member of the UDP-glycosyltransferase (UGT) superfamily, to yield this compound.[6][7]

Visualization of the this compound Pathway

The following diagram illustrates the enzymatic conversion from p-Coumaroyl-CoA to this compound.

Quantitative Data: Enzyme Kinetics

The efficiency of the biosynthetic pathway is determined by the kinetic parameters of its constituent enzymes. While specific kinetic data for every enzyme in the Malus this compound pathway is not fully available, data from homologous enzymes provide valuable benchmarks.

| Enzyme Family | Specific Enzyme / Homolog | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Source |

| Chalcone Synthase | Malus x domestica CHS (MdCHS3) | p-Coumaroyl-CoA | 5.0 | N/A | N/A | [8] |

| p-Dihydrocoumaroyl-CoA | 5.0 | N/A | N/A | [8] | ||

| Reductase | Malus x domestica HCDBR | p-Coumaroyl-CoA | 96.6 | N/A | N/A | [4] |

| Feruloyl-CoA | 92.9 | N/A | N/A | [4] | ||

| NADPH | 101.3 | N/A | N/A | [4] | ||

| P450 Hydroxylase | Salvia miltiorrhiza CYP98A75 | Ca-4'-HPL | 43.51 | 0.0017 | 3.91 x 10-5 | [1] |

| 4C-3',4'-DHPL | 677.55 | 0.00017 | 2.51 x 10-7 | [1] | ||

| Glycosyltransferase | Malus x domestica P2'GT (Phloridzin) | Phloretin | 0.50 | 9.87 | 19.73 | [9] |

| UDP-Glucose | 7.53 | 21.33 | 2.83 | [9] |

Note: N/A indicates data not available in the cited literature. Data for CYP98A75 and MdP2'GT are from homologous enzymes involved in related phenolic pathways and serve as proxies for DHC3H and PGT2, respectively.

Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of genetic analysis, heterologous protein expression, and in vitro enzymatic assays. This section provides detailed methodologies for three key experimental techniques.

Protocol: Heterologous Expression and Characterization of DHC3H (CYP98A)

The functional characterization of plant cytochrome P450 enzymes like DHC3H often requires expression in a microbial host, as they are low-abundance membrane-bound proteins. Yeast (Pichia pastoris or Saccharomyces cerevisiae) is a common host.

Objective: To produce active DHC3H enzyme to verify its ability to hydroxylate phloretin and to perform kinetic analysis.

Methodology:

-

Gene Synthesis and Cloning:

-

Synthesize the coding sequence of the candidate Malus DHC3H gene, codon-optimized for expression in P. pastoris.

-

Incorporate N-terminal modifications if necessary to improve expression and solubility, such as truncating the transmembrane domain (ΔTM).[10][11]

-

Clone the optimized gene into a yeast expression vector (e.g., pPICZ A) under the control of an inducible promoter (e.g., AOX1).

-

Co-clone the corresponding cytochrome P450 reductase (CPR) from Malus or Arabidopsis thaliana into the same or a separate vector to ensure an adequate supply of electrons for P450 activity.

-

-

Yeast Transformation and Expression:

-

Linearize the expression vector(s) and transform into competent P. pastoris cells (e.g., strain X-33) via electroporation.

-

Select for positive transformants on appropriate antibiotic-containing media (e.g., YPDS with Zeocin).

-

Screen colonies by PCR to confirm gene integration.

-

Inoculate a small-scale culture in buffered glycerol-complex medium (BMGY) and grow for 16-18 hours.

-

Induce protein expression by pelleting the cells and resuspending in buffered methanol-complex medium (BMMY). Add 0.5% methanol (B129727) every 24 hours for 72-96 hours to maintain induction.

-

-

Microsome Isolation:

-

Harvest yeast cells by centrifugation.

-

Resuspend the cell pellet in ice-cold breaking buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).

-

Lyse the cells using glass beads and vigorous vortexing or a French press.

-

Centrifuge the lysate at 10,000 x g to remove cell debris.

-

Pellet the microsomal fraction from the supernatant by ultracentrifugation at 100,000 x g.

-

Resuspend the microsomal pellet in a storage buffer (e.g., 20% glycerol (B35011) in breaking buffer) and store at -80°C.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing: 50 mM potassium phosphate (B84403) buffer (pH 7.5), the isolated microsomes, the substrate phloretin (dissolved in DMSO), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding NADP+.

-

Incubate for 1-2 hours at 30°C with shaking.

-

Stop the reaction by adding an equal volume of ethyl acetate (B1210297) or by acidification.

-

Extract the products with ethyl acetate, evaporate the solvent, and resuspend in methanol.

-

Analyze the product (3-Hydroxyphloretin) by HPLC or LC-MS, comparing the retention time and mass spectrum to an authentic standard.

-

Protocol: In Vitro UDP-Glycosyltransferase (PGT2) Assay

This protocol utilizes a commercial bioluminescent assay to quantify UGT activity by measuring the amount of UDP produced.

Objective: To determine the activity and substrate specificity of a purified recombinant PGT2 enzyme.

Methodology (adapted from Promega UDP-Glo™ Assay): [12][13]

-

Recombinant Enzyme Production:

-

Express and purify the PGT2 enzyme, typically as a His-tagged fusion protein in E. coli.

-

-

Glycosyltransferase Reaction Setup:

-

In a 96-well solid white assay plate, prepare a 25 µL reaction mixture for each sample:

-

50 mM Tris-HCl, pH 7.5

-

5 mM MgCl₂

-

Acceptor Substrate: 100 µM 3-Hydroxyphloretin

-

Donor Substrate: 100 µM UDP-glucose

-

Enzyme: 50 ng of purified recombinant PGT2

-

-

Include appropriate controls:

-

No enzyme control (to measure background).

-

No acceptor control (to measure UDP-glucose hydrolysis).

-

-

Incubate the plate at 30°C for 60 minutes.

-

-

UDP Detection:

-

Equilibrate the UDP-Glo™ Detection Reagent to room temperature.

-

Add 25 µL of the UDP-Glo™ Detection Reagent to each well.

-

Mix the contents on a plate shaker for 1 minute.

-

Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Generate a UDP standard curve (0-25 µM UDP) according to the kit manual.

-

Subtract the background luminescence from the "no enzyme" control wells.

-

Convert the net luminescence readings to the amount of UDP produced (in pmol) using the standard curve.

-

Calculate the specific activity of the PGT2 enzyme (e.g., in pmol UDP/min/mg protein).

-

Protocol: High-Resolution Melting (HRM) Analysis for Gene Variant Identification

HRM analysis is used to identify genetic variations (e.g., SNPs or small indels) in genes like DHC3H among different Malus genotypes, linking specific alleles to the ability to produce this compound.[6]

Objective: To differentiate alleles of a target gene (e.g., DHC3H) between this compound-producing and non-producing plant accessions.

-

Primer Design:

-

Design PCR primers to amplify a short fragment (100-250 bp) of the target gene.

-

The amplicon should contain the putative polymorphic site(s).

-

Ensure primers have a Tm between 58-60°C and produce a single, specific product.

-

-

DNA Extraction and PCR:

-

Extract high-quality genomic DNA from the leaf tissue of different plant accessions.

-

Set up a real-time PCR reaction in a 96- or 384-well plate using:

-

Genomic DNA (10 ng)

-

Forward and Reverse Primers (10 pmol each)

-

A real-time PCR master mix containing a saturating intercalating dye suitable for HRM (e.g., EvaGreen® or SYTO™ 9).

-

-

Run the PCR on a real-time PCR instrument capable of HRM. A typical thermal profile is:

-

Initial Denaturation: 95°C for 2-5 min.

-

40-45 Cycles: 95°C for 10s, 60°C for 30s.

-

-

-

Melting Curve Acquisition:

-

Immediately following PCR, perform the HRM step.

-

Denature the PCR product at 95°C for 1 min.

-

Cool to ~60-65°C for 1 min to allow reannealing and formation of heteroduplexes.

-

Increase the temperature from ~65°C to 95°C in very small increments (e.g., 0.1°C), acquiring fluorescence data at each step.

-

-

Data Analysis:

-

Use HRM analysis software to process the data.

-

Normalization: The software normalizes the raw melting curves by setting the pre-melt (100%) and post-melt (0%) fluorescence levels.

-

Genotype Calling: The software groups the normalized curves based on their shape. Homozygous samples (wild-type vs. mutant) will show a shift in Tm but similar curve shapes. Heterozygous samples will produce heteroduplexes, resulting in a different curve shape with a lower Tm.

-

Compare the melting profiles of this compound-producing accessions to non-producers to identify allele-specific curve shapes.

-

Conclusion and Future Directions

The biosynthesis of this compound in plants is a specialized branch of the flavonoid pathway, distinguished by the key enzymes Naringenin Chalcone Reductase (NCR) and Dihydrochalcone 3-Hydroxylase (DHC3H). This guide has synthesized the current understanding of this pathway and provided the technical framework for its further investigation. While the core enzymatic steps have been identified, significant opportunities for future research remain. A primary focus should be the detailed kinetic characterization of the Malus NCR and DHC3H enzymes to identify rate-limiting steps. Furthermore, elucidating the transcriptional regulation of the this compound-specific genes will be crucial for developing effective metabolic engineering strategies to enhance the production of this valuable natural product in both plants and microbial systems.

References

- 1. Versatile CYP98A enzymes catalyse meta‐hydroxylation reveals diversity of salvianolic acids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Resolution Melting Analysis as a Tool for Plant Species Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Identification and cloning of an NADPH-dependent hydroxycinnamoyl-CoA double bond reductase involved in dihydrochalcone formation in Malus×domestica Borkh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Kinetic and structural studies of the reaction of Escherichia coli dihydrodipicolinate synthase with (S)-2-bromopropionate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Purification and characterization of a novel phloretin-2′-O-glycosyltransferase favoring phloridzin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Systematic engineering pinpoints a versatile strategy for the expression of functional cytochrome P450 enzymes in Escherichia coli cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.co.uk [promega.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide on the Chemical Structure and Properties of Sieboldin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sieboldin is a dihydrochalcone (B1670589), a type of natural phenol, predominantly found in plants of the Malus genus. As a flavonoid, it has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further details its known biological effects, including its antioxidant, anti-inflammatory, and enzyme inhibitory activities, supported by available quantitative data. This document also outlines detailed experimental protocols for relevant biological assays and discusses the potential signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound, a dihydrochalcone glucoside, possesses a characteristic chemical structure that dictates its physical and biological properties.

Chemical Identifiers:

-

IUPAC Name: 3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one[1]

-

SMILES: C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O[1]

-

Molecular Formula: C₂₁H₂₄O₁₁[1]

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 452.4 g/mol | PubChem[1] |

| XLogP3-AA | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 8 | PubChem |

| Hydrogen Bond Acceptor Count | 11 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Exact Mass | 452.13186158 | PubChem |

| Monoisotopic Mass | 452.13186158 | PubChem |

| Topological Polar Surface Area | 197 Ų | PubChem |

| Heavy Atom Count | 32 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 607 | PubChem |

Biological Activities and Quantitative Data

This compound has been investigated for a range of biological activities, characteristic of its flavonoid nature. The following sections summarize the key findings and present available quantitative data.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. While specific quantitative data for this compound is limited in the readily available literature, its structural similarity to other antioxidant flavonoids suggests potential activity.

Enzyme Inhibitory Activity

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for agents that address hyperpigmentation. Several flavonoids have demonstrated tyrosinase inhibitory activity.

α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. Flavonoids are a known class of α-glucosidase inhibitors.

Anti-inflammatory Activity

This compound's potential as an anti-inflammatory agent is an area of active research. One common in vitro model for assessing anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Summary of Quantitative Bioactivity Data for this compound (Hypothetical Data for Illustrative Purposes)

| Assay | Target/Cell Line | Endpoint | Result (IC₅₀/EC₅₀) |

| Antioxidant Activity | DPPH Radical Scavenging | IC₅₀ | Data not available |

| Enzyme Inhibition | Mushroom Tyrosinase | IC₅₀ | Data not available |

| Enzyme Inhibition | Yeast α-Glucosidase | IC₅₀ | Data not available |

| Anti-inflammatory Activity | LPS-stimulated RAW 264.7 macrophages | IC₅₀ (NO inhibition) | Data not available |

Note: The table above is for illustrative purposes. Specific quantitative data for this compound is not currently available in the public domain and requires further experimental investigation.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the biological activities of this compound. These protocols can be adapted for the specific evaluation of this compound.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

-

Reaction: In a 96-well plate, add 100 µL of each this compound dilution to respective wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution. A blank well should contain 100 µL of the solvent and 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which has a characteristic absorbance at 475 nm. Inhibitors of tyrosinase will reduce the rate of this reaction.

Procedure:

-

Reagent Preparation:

-

Phosphate (B84403) buffer (0.1 M, pH 6.8).

-

Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer).

-

L-DOPA solution (2 mM in phosphate buffer).

-

This compound solutions at various concentrations in a suitable solvent.

-

-

Reaction: In a 96-well plate, add 40 µL of this compound solution, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution to each well. Pre-incubate at 25°C for 10 minutes.

-

Initiation: Add 40 µL of L-DOPA solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for a set period (e.g., 20 minutes) at 25°C.

-

Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of this compound. The IC₅₀ value is then determined.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on α-glucosidase activity.

Principle: α-Glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be measured spectrophotometrically at 405 nm.

Procedure:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 6.8).

-

Yeast α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer).

-

pNPG solution (5 mM in phosphate buffer).

-

This compound solutions at various concentrations.

-

-

Reaction: In a 96-well plate, add 50 µL of this compound solution and 50 µL of the α-glucosidase solution to each well. Pre-incubate at 37°C for 15 minutes.

-

Initiation: Add 50 µL of pNPG solution to each well.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Measurement: Measure the absorbance at 405 nm.

-

Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.

Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in immune cells.

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to inflammatory stimuli like LPS, leading to the production of NO. NO is unstable and quickly oxidizes to nitrite (B80452) and nitrate. The concentration of nitrite in the cell culture supernatant can be measured using the Griess reagent.

Procedure:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Assay:

-

In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate for another 10 minutes at room temperature.

-

-

Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

-

Calculation: Determine the percentage of NO inhibition and the IC₅₀ value.

Potential Signaling Pathways

Flavonoids are known to modulate various intracellular signaling pathways, which underlies their diverse biological effects. While the specific pathways affected by this compound require further investigation, based on the activities of structurally related compounds, the following pathways are potential targets.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and inflammation. Flavonoids have been shown to modulate the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Conclusion

This compound is a dihydrochalcone with a chemical structure that suggests a range of potential biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects. While quantitative data specifically for this compound is currently limited, this guide provides a framework for its further investigation. The detailed experimental protocols and an overview of potential signaling pathways offer a starting point for researchers to explore the therapeutic potential of this natural compound. Further studies are warranted to elucidate the precise mechanisms of action and to quantify the bioactivities of this compound, which will be crucial for its potential development as a therapeutic agent.

References

In-depth Technical Guide: The Antimicrobial Potential of Sieboldin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sieboldin, a flavonoid compound, has been the subject of preliminary investigations for its potential biological activities. However, a comprehensive review of existing scientific literature reveals a significant gap in our understanding of its specific antibacterial and antifungal properties. Despite extensive searches of scholarly databases, no specific studies detailing the quantitative antimicrobial activity of this compound, such as Minimum Inhibitory Concentrations (MICs), Minimum Bactericidal Concentrations (MBCs), or Minimum Fungicidal Concentrations (MFCs), were identified. Furthermore, there is a lack of published research on the specific experimental protocols used to evaluate its efficacy against microbial pathogens and the signaling pathways or mechanisms of action through which it may exert any antimicrobial effects.

This technical guide, therefore, serves to highlight this knowledge gap and to provide a foundational framework for future research in this area. While direct data on this compound is unavailable, this document will leverage established methodologies and known mechanisms of action of the broader flavonoid class to propose a comprehensive research strategy for the evaluation of this compound's antibacterial and antifungal potential.

Introduction to this compound

This compound is a type of flavonoid, a diverse group of natural compounds found in many plants. Flavonoids are well-documented for their wide range of biological activities, including antioxidant, anti-inflammatory, and, notably, antimicrobial properties[1][2][3]. The general structure of flavonoids lends itself to interactions with various cellular components, which is the basis for their biological effects[1][2]. Given the established antimicrobial prowess of the flavonoid family, this compound presents as a compelling candidate for investigation as a novel antibacterial and antifungal agent.

Proposed Experimental Protocols for a Comprehensive Antimicrobial Evaluation of this compound

To address the current void in the scientific literature, a structured and rigorous experimental approach is required. The following protocols are proposed as a starting point for researchers aiming to elucidate the antimicrobial profile of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The foundational step in assessing antimicrobial activity is to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism (MIC). The subsequent determination of the lowest concentration that results in microbial death (MBC for bacteria, MFC for fungi) provides further insight into its potency.

2.1.1. Broth Microdilution Method

This is a widely accepted and standardized method for determining MIC values.

-

Preparation of this compound Stock Solution: Dissolve a known weight of purified this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final recommended concentration.

-

Incubation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism and media) and negative (media only) controls. Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is visually determined as the lowest concentration of this compound that shows no visible growth (turbidity).

-

MBC/MFC Determination: To determine the MBC/MFC, an aliquot from the wells showing no growth is subcultured onto agar (B569324) plates. The lowest concentration that prevents growth on the subculture plates is the MBC/MFC.

2.1.2. Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

-

Disk Application: Sterile paper disks are impregnated with a known concentration of this compound and placed on the inoculated agar surface.

-

Incubation: The plates are incubated under appropriate conditions.

-

Zone of Inhibition: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured. The size of the zone is proportional to the antimicrobial activity of the compound.

Time-Kill Kinetic Assays

To understand the dynamics of this compound's antimicrobial action over time, time-kill assays are essential.

-

Experimental Setup: A standardized inoculum of the microorganism is exposed to various concentrations of this compound (e.g., 1x, 2x, and 4x the MIC).

-

Sampling: At regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are taken from each treatment group.

-

Viable Cell Count: The number of viable microorganisms in each aliquot is determined by plating serial dilutions and counting the resulting colonies (Colony Forming Units - CFU/mL).

-

Data Analysis: The results are plotted as log CFU/mL versus time. A reduction of ≥3 log10 in CFU/mL is typically considered bactericidal or fungicidal.

Investigating the Mechanism of Action of this compound

Understanding how this compound inhibits or kills microbial cells is crucial for its development as a therapeutic agent. Based on the known mechanisms of other flavonoids, several avenues of investigation are proposed.

Cell Membrane Integrity Assays

Many flavonoids disrupt the integrity of the microbial cell membrane.

-

Propidium Iodide (PI) Uptake Assay: PI is a fluorescent dye that can only enter cells with compromised membranes. Microbial cells are treated with this compound and then incubated with PI. An increase in fluorescence, measured by a fluorometer or flow cytometer, indicates membrane damage.

-

Release of Cellular Contents: Damage to the cell membrane leads to the leakage of intracellular components. Assays can be performed to measure the release of materials such as potassium ions or ATP from this compound-treated cells.

Inhibition of Nucleic Acid and Protein Synthesis

Some flavonoids have been shown to interfere with essential cellular processes like DNA replication and protein synthesis.

-

Nucleic Acid Synthesis: The effect of this compound on DNA and RNA synthesis can be assessed by monitoring the incorporation of radiolabeled precursors (e.g., [³H]-thymidine for DNA and [³H]-uridine for RNA) into microbial cells.

-

Protein Synthesis: Similarly, the inhibition of protein synthesis can be measured by tracking the incorporation of a radiolabeled amino acid (e.g., [³H]-leucine).

Enzyme Inhibition Assays

Specific enzymes that are vital for microbial survival are potential targets for flavonoids.

-

DNA Gyrase and Topoisomerase IV Inhibition: These enzymes are crucial for bacterial DNA replication and are known targets of some flavonoids. The inhibitory activity of this compound can be tested using commercially available enzyme inhibition assay kits.

-

Ergosterol (B1671047) Biosynthesis Pathway in Fungi: A key target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. The effect of this compound on key enzymes in this pathway, such as lanosterol (B1674476) 14α-demethylase, can be investigated.

Visualizing Experimental Workflows and Potential Mechanisms

To facilitate a clear understanding of the proposed research plan, the following diagrams, created using the DOT language, illustrate the experimental workflows and a hypothetical signaling pathway for the mechanism of action.

Experimental Workflow for Antimicrobial Activity Screening

Caption: Workflow for assessing the antimicrobial activity of this compound.

Hypothetical Mechanism of Action Pathway

Caption: Hypothetical mechanisms of this compound's antimicrobial action.

Conclusion and Future Directions

The current body of scientific knowledge lacks specific data on the antibacterial and antifungal activities of this compound. This technical guide has outlined a comprehensive and systematic approach to bridge this gap. By employing standardized antimicrobial testing protocols and investigating potential mechanisms of action based on the broader flavonoid class, researchers can begin to build a robust profile for this compound. The discovery of a novel, potent antimicrobial agent from a natural source would be a significant contribution to the ongoing fight against infectious diseases and antimicrobial resistance. Future research should focus on the purification and characterization of this compound, followed by the systematic execution of the proposed experimental plan. Positive preliminary findings would warrant further investigation into its in vivo efficacy, toxicity, and potential for synergistic interactions with existing antimicrobial drugs.

References

The Role of Sieboldin in Plant Defense and Stress Tolerance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sieboldin (B600483), a specialized dihydrochalcone (B1670589), has emerged as a molecule of interest within the realm of plant biochemistry and stress physiology. Predominantly found in select wild Malus (apple) species, this flavonoid plays a significant role in the plant's ability to withstand various environmental challenges. Dihydrochalcones, as a class of flavonoids, are known to be involved in plant responses to both biotic and abiotic stresses.[1] This technical guide provides an in-depth overview of the current understanding of this compound's function in plant defense and stress tolerance, consolidating available quantitative data, experimental methodologies, and postulated signaling pathways.

This compound, chemically identified as 3-Hydroxyphloretin-4'-glucoside, is notably abundant in the leaves of wild apple species such as Malus toringo and Malus micromalus.[1] Its presence has been correlated with enhanced resistance to oxidative stress, suggesting a protective role within the plant system.[2] This document aims to serve as a comprehensive resource for researchers investigating natural compounds for crop improvement and novel therapeutic applications.

Quantitative Data on this compound's Efficacy

The antioxidant capacity of this compound is a key indicator of its role in stress tolerance. The ability to scavenge free radicals is crucial for mitigating cellular damage caused by oxidative stress, a common consequence of various environmental pressures.

| Parameter | Plant Species/Genotype | Method | Result | Reference |

| Free Radical Scavenging Activity | Malus genotypes with high this compound content | DPPH (1,1-diphenyl-2-picrylhydrazyl) assay | Genotypes with high this compound levels exhibited significantly higher DPPH free radical scavenging activity. | [2] |

| Tolerance to Photooxidative Stress | Malus leaves | Paraquat-induced stress assay | Leaves containing this compound displayed enhanced tolerance to the photooxidative-stress-generating herbicide paraquat. | [2] |

Experimental Protocols

Detailed experimental investigation is fundamental to elucidating the precise functions of this compound. Below are methodologies for the extraction, quantification, and assessment of this compound's biological activity.

Extraction and Quantification of this compound from Plant Tissues

This protocol is adapted from methods used for the analysis of phenolic compounds in Malus leaves.[3][4]

Objective: To extract and quantify this compound from fresh plant material.

Materials:

-